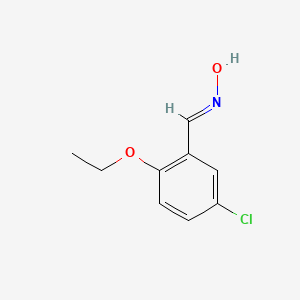

5-氯-2-乙氧基苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methoxybenzaldehyde oxime derivatives, which share a structural similarity with 5-chloro-2-ethoxybenzaldehyde oxime, involves various chemical pathways. For instance, the facile synthesis and crystal structure of related compounds, such as 5-chloro-3-methoxy-4-hydroxybenzaldehyde, demonstrate the utility of chlorination and oximation reactions in producing these derivatives. These processes highlight the versatility and reactivity of the oxime group when combined with methoxy and chloro substituents on a benzaldehyde backbone (Nagapandiselvi, 2021).

Molecular Structure Analysis

Methoxybenzaldehyde oxime derivatives exhibit diverse molecular arrangements and hydrogen bonding patterns, as evidenced by crystal structure analyses. For example, different conformations and hydrogen-bonding patterns have been observed in methoxybenzaldehyde oxime derivatives, indicating the influence of substituent position and type on the overall molecular geometry and intermolecular interactions. These findings are crucial for understanding the structural characteristics of 5-chloro-2-ethoxybenzaldehyde oxime derivatives (Gomes et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzaldehyde oxime derivatives can be complex, depending on the substituents and reaction conditions. For instance, the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond using a rhodium catalyst system demonstrates the reactivity of these compounds in forming new bonds and structures. Such reactions underline the potential of 5-chloro-2-ethoxybenzaldehyde oxime in synthetic chemistry applications (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of benzaldehyde oxime derivatives, such as solubility, melting point, and crystallinity, can vary significantly with different substituents. Research into similar compounds, like 2-hydroxy-5-alkylbenzaldehyde oximes, suggests that the alkyl group's length and structure do not significantly influence properties like copper extraction from acidic solutions, implying that the oxime functionality plays a critical role in determining the compound's physical characteristics (Stepniak-Biniakiewicz & Szymanowski, 1981).

Chemical Properties Analysis

The chemical properties of benzaldehyde oxime derivatives, such as reactivity, stability, and susceptibility to various chemical reactions, are influenced by the presence of functional groups. Studies on related compounds highlight the impact of substituents on reactivity patterns, such as the influence of methoxy and chloro groups on the photostability and reactivity of benzaldehyde oximes. This information is pivotal for understanding the chemical behavior of 5-chloro-2-ethoxybenzaldehyde oxime in different chemical environments and reactions (Migani et al., 2008).

科学研究应用

放射合成和生物分布

肟化学已被探索用于放射合成假体基团,例如[(18)F]-氟化醛类含基团,用于正电子发射断层扫描(PET)的定量受体成像 (Glaser 等,2008)。此应用强调了肟衍生物在开发诊断工具中的作用,其中假体基团的化学性质影响放射性示踪剂的生物分布特征,可能为特定成像要求提供量身定制的方法。

从酸性溶液中萃取铜

2-羟基-5-烷基苯甲醛的肟衍生物的研究表明它们在从酸性硫酸盐溶液中萃取铜中的效用 (Stepniak-Biniakiewicz 和 Szymanowski,1981)。这表明可以研究包括 5-氯-2-乙氧基苯甲醛肟在内的类似化合物在金属萃取过程中的功效,这可能为铜回收提供一种选择性和高效的方法。

超声波辐射下的肟合成

据报道,在超声波辐射下合成肟,包括衍生自醛类的肟,具有条件更温和、反应时间更短和收率更高的优点 (Li、Li 和 Li,2006)。该技术可应用于 5-氯-2-乙氧基苯甲醛肟的合成,提高该过程的效率和收率。

作用机制

属性

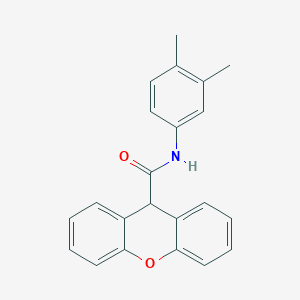

IUPAC Name |

(NE)-N-[(5-chloro-2-ethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9-4-3-8(10)5-7(9)6-11-12/h3-6,12H,2H2,1H3/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQSNXQHMPOTLI-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)Cl)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[(5-chloro-2-ethoxyphenyl)methylidene]hydroxylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)

![N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)

![N-[3-(acetylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B5544563.png)